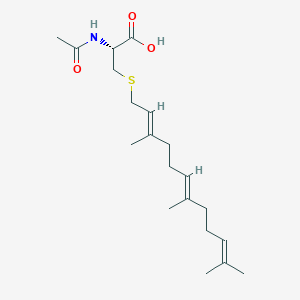

Arazine

説明

inhibits prenyl-cysteine carboxyl methyl transferases

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTURYZYJYQRJDO-BNAHBJSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021741 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135304-07-3 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL FARNESYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrazine's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanism of action of atrazine (B1667683), a widely used triazine herbicide. The document details its interaction with photosystem II, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: Inhibition of Photosynthetic Electron Transport

Atrazine's primary mode of action is the potent inhibition of photosynthesis.[1] It functions by disrupting the electron transport chain in photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[2][3][4]

Specifically, atrazine competitively binds to the QB binding niche on the D1 protein, a core subunit of the PSII reaction center.[1][5][6] This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By occupying this site, atrazine physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor, QA, to QB.[2][5] This blockage of electron transport halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon dioxide fixation in the Calvin cycle.[1] The ultimate consequence for the plant is starvation and death.[7]

The inhibition of electron flow also leads to a secondary effect: the production of reactive oxygen species (ROS).[1] When the electron transport chain is blocked, the high-energy electrons can be transferred to molecular oxygen, generating superoxide (B77818) radicals and singlet oxygen. These highly reactive molecules cause oxidative damage to lipids, proteins, and pigments, leading to rapid cellular damage and contributing to the herbicidal effect.[1]

The Atrazine Binding Site and Resistance

The D1 protein is encoded by the psbA gene in the chloroplast genome.[8][9] The binding of atrazine to the D1 protein is a non-covalent interaction. Several amino acid residues within the QB binding pocket are crucial for this interaction, including serine 264, histidine 215, and others.[2][5]

A common mechanism of resistance to atrazine in weeds involves a single point mutation in the psbA gene. The most frequently observed mutation is a substitution of serine at position 264 with glycine (B1666218) (Ser264Gly).[10][11][12] This seemingly minor change in the amino acid sequence is sufficient to significantly reduce the binding affinity of atrazine to the D1 protein, thereby rendering the plant resistant to the herbicide's effects. Other mutations at this and other positions, such as a serine-to-threonine substitution at codon 264 or a serine-268 to proline change, have also been identified to confer atrazine resistance.[8][9][13]

Quantitative Data

The efficacy of atrazine can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species and the experimental conditions.

| Parameter | Species | Value | Reference |

| IC50 (Growth Inhibition) | Chlamydomonas reinhardtii | 0.27 µM | [3] |

| IC50 (Growth Inhibition) | Pseudopediastrum boryanum | 38 µg/L | N/A |

| IC50 (Growth Inhibition) | Desmodesmus communis | 42 µg/L | N/A |

| IC50 (Growth Inhibition) | Ankistrodesmus densus | 66 µg/L | N/A |

| IC50 (Growth Inhibition) | Chlamydomonas pulvinata | 103 µg/L | N/A |

| IC50 (Growth Inhibition) | Raphidocelis subcapitata | 248 µg/L | N/A |

| IC50 (Growth Inhibition) | Kirchneriella lunaris | 1004 µg/L | N/A |

| IC50 (Growth Inhibition) | Ankistrodesmus falcatus | 1585 µg/L | N/A |

| Binding Affinity (Kd) | D1 peptide mutant | 2.84 µM | [14] |

Note: IC50 values for terrestrial plants are often reported in terms of application rate (e.g., g/ha) from whole-plant bioassays, which are influenced by factors beyond direct molecular interaction and are thus not directly comparable to in vitro IC50 values.

| Photosynthetic Parameter | Plant Species | Atrazine Concentration | Effect | Reference |

| Electron Transport Rate (ETR) | Vallisneria americana | 11 µg/L | 48-59% reduction | [15] |

| Maximum Quantum Yield of PSII (Fv/Fm) | Sugar Beet | Desmedipham + Phenmedipham + Ethofumesate + Lenacil (atrazine is often in a mix) | 56% reduction 1 day after treatment | [16] |

| Maximum Quantum Yield of PSII (Fv/Fm) | Soybean | Metribuzin + Clomazone (atrazine is often in a mix) | 35% reduction 9 days after treatment | [16] |

| Chlorophyll (B73375) a and b content | Vigna radiata | 10-100 ppm | Decreased | [17] |

| Carbohydrate content | Vigna radiata | 10-100 ppm | Decreased | [17] |

Experimental Protocols

Chlorophyll Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method for assessing the impact of atrazine on photosynthetic efficiency. The principle is that the blockage of electron transport by atrazine leads to an increase in the yield of chlorophyll fluorescence.[16][18][19][20]

Methodology:

-

Plant Material: Grow susceptible and, if available, resistant plant biotypes under controlled environmental conditions.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes. This ensures that all reaction centers of PSII are open.[21]

-

Herbicide Treatment: Apply atrazine at various concentrations to the plants. This can be done via spraying or soil drenching.

-

Measurement: Use a modulated chlorophyll fluorometer (e.g., a PAM fluorometer) to measure key fluorescence parameters at different time points after herbicide application.[21]

-

Key Parameters to Measure:

-

Fv/Fm (Maximum Quantum Yield of PSII): A decrease in this ratio indicates photoinhibitory damage.[16]

-

ΦPSII (Effective Quantum Yield of PSII): This parameter reflects the efficiency of PSII photochemistry under light conditions.

-

OJIP Transient (Kautsky curve): The shape of this fluorescence induction curve provides detailed information about the function of the photosynthetic apparatus.[21]

-

-

Data Analysis: Compare the fluorescence parameters of treated plants to untreated controls. A significant increase in fluorescence and a decrease in Fv/Fm and ΦPSII are indicative of atrazine's inhibitory effect.

Thylakoid Membrane Isolation and Herbicide Binding Assay

This in vitro method allows for the direct measurement of atrazine binding to its target site on the D1 protein.

Methodology:

-

Plant Material: Use fresh, healthy leaves from the plant species of interest.

-

Thylakoid Isolation:

-

Homogenize the leaf tissue in a cold grinding buffer (e.g., containing sorbitol, HEPES, MgCl2, and EDTA).[22][23]

-

Filter the homogenate through several layers of cheesecloth or miracloth to remove large debris.[22][23]

-

Centrifuge the filtrate at a low speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet with a suitable buffer.[24][25]

-

-

Herbicide Binding Assay:

-

Incubate the isolated thylakoids with varying concentrations of radioactively labeled atrazine (e.g., [14C]-atrazine).

-

To determine non-specific binding, include a parallel set of incubations with a high concentration of unlabeled atrazine.

-

Separate the bound from the free herbicide by centrifugation.

-

Quantify the amount of bound radioactivity in the pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Perform a Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or inhibition constant (Ki), which reflects the binding affinity of atrazine to the D1 protein.

-

Whole-Plant Bioassay for Resistance Confirmation

This in vivo assay assesses the overall phytotoxic effect of atrazine on whole plants and is crucial for confirming herbicide resistance.[26][27][28]

Methodology:

-

Plant Material: Collect seeds from suspected resistant and known susceptible plant populations.[26]

-

Plant Growth: Grow the plants from seed in pots containing a standardized soil mix under controlled greenhouse conditions.[26][28]

-

Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), treat the plants with a range of atrazine doses, including a non-treated control. Application is typically done using a precision sprayer to ensure uniform coverage.[26]

-

Assessment:

-

Data Analysis:

-

Construct dose-response curves by plotting plant injury or biomass reduction against the atrazine dose.

-

Calculate the GR50 (the dose required to cause a 50% reduction in growth) for both the suspected resistant and susceptible populations.

-

The resistance factor (RF) can be calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population. A high RF confirms resistance.

-

Visualizations

Caption: Photosynthetic electron transport chain and the site of atrazine inhibition.

Caption: Competitive binding of atrazine to the D1 protein.

Caption: Workflow for whole-plant herbicide resistance bioassay.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Atrazine - Wikipedia [en.wikipedia.org]

- 8. A serine-to-threonine substitution in the triazine herbicide-binding protein in potato cells results in atrazine resistance without impairing productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of an atrazine-resistant tobacco cell line having a mutant psbA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target-Site Mutations Conferring Herbicide Resistance [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induced new mutation of D1 serine-268 in soybean photosynthetic cell cultures produced atrazine resistance, increased stability of S2QB- and S3QB- states, and increased sensitivity to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and biophysical characterization of atrazine-sensing peptides mimicking the Chlamydomonas reinhardtii plastoquinone binding niche. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 17. scialert.net [scialert.net]

- 18. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. agrisera.com [agrisera.com]

- 23. agrisera.com [agrisera.com]

- 24. Measuring Light-dependent Proton Translocation in Isolated Thylakoids [article.sapub.org]

- 25. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cambridge.org [cambridge.org]

Atrazine chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Atrazine (B1667683)

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of atrazine, a widely studied triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data in a structured format, outlining standard experimental methodologies, and visualizing core concepts.

Chemical Identification and Structure

Atrazine is a synthetically manufactured herbicide first registered in 1958.[1] It belongs to the triazine class of chemicals.[1]

The molecular structure of atrazine features a triazine ring substituted with a chlorine atom, an ethylamino group, and an isopropylamino group.

Physicochemical Properties

Atrazine is a white, odorless, crystalline solid.[6][11] It is not very volatile, reactive, or flammable.[6] The quantitative physicochemical properties of atrazine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 215.68 g/mol | [6][7][12] |

| Appearance | Colorless or white crystalline solid/powder | [1][6][11] |

| Melting Point | 171-174°C[13], 173-175°C[6][14], 175°C[1][11][12], 176°C[15] | [1][6][11][12][13][14][15] |

| Boiling Point | Decomposes at 200°C | [1][11] |

| Density | 1.187 g/cm³[1][11], 1.19 g/mL at 20°C[13], 1.23 g/cm³ at 22°C[14][16] | [1][11][13][14][16] |

| Water Solubility | 28 mg/L at 20°C[15], 33 ppm at 25°C[2], 34.7 mg/L at 22°C[14], 70 mg/L (0.007 g/100 mL)[1][11] | [1][2][11][14][15] |

| Solubility in Organic Solvents (at 25-27°C) | Chloroform: 52,000 mg/L[2] DMSO: 183,000 mg/L[2], ~20 mg/mL[17] Methanol: 18,000 mg/L[14] Ethyl Acetate: 28,000 mg/L[14] Ethanol: ~1 mg/mL[17] Acetone: 31 g/L[14] Toluene: 4 g/L[14] | [2][14][17] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20°C[6][13] 2.89 x 10⁻⁷ mmHg at 25°C[14][18] | [6][13][14][18] |

| Octanol-Water Partition Coefficient (log Kow) | 2.34[15], 2.60[14], 2.71[14], 2.75[13] | [13][14][15] |

| pKa | 1.64[11], 1.68[14][18] | [11][14][18] |

| Henry's Law Constant | 2.96 x 10⁻⁹ atm-m³/mol at 25°C[14][18] | [14][18] |

Mechanism of Action

Atrazine is a selective, systemic herbicide that functions by inhibiting photosynthesis.[2] Its primary site of action is within Photosystem II (PSII), a protein complex in the thylakoid membranes of chloroplasts.[19] Atrazine binds to the D1 protein of the PSII complex, specifically at the binding site for the secondary quinone acceptor, plastoquinone (B1678516) (QB).[7][8][14][20] This binding competitively blocks plastoquinone, thereby interrupting the photosynthetic electron transport chain.[14][20] The blockage of electron flow prevents the synthesis of ATP and NADPH, which are essential for CO₂ fixation, ultimately leading to plant starvation and oxidative damage.[14][20]

Standard Experimental Protocols

The determination of physicochemical properties for chemical substances like atrazine is governed by internationally recognized guidelines to ensure data consistency and reliability. The primary sources for these standard methods are the OECD Guidelines for the Testing of Chemicals and the U.S. Environmental Protection Agency's OCSPP Harmonized Test Guidelines.[1][16][18][21][22][23][24][25]

Melting Point Determination

The melting point is determined using methods outlined in OECD Guideline 102 .

-

Principle : The temperature at which the phase transition from solid to liquid occurs is observed. For a pure substance, this occurs over a very narrow range.

-

Capillary Method :

-

A small, finely powdered sample of the substance is packed into a glass capillary tube, sealed at one end.[6][26]

-

The capillary is attached to a thermometer or placed in the heating block of a melting point apparatus.[2][6]

-

The sample is heated at a slow, controlled rate (e.g., ~1-2°C per minute) near the expected melting point.[2][6]

-

The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[6][10][17]

-

Water Solubility Determination

Water solubility is typically determined following OECD Guideline 105 . Two common methods are specified based on the expected solubility.

-

Principle : A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibrium is reached.[27]

-

Flask Method (for solubilities > 10⁻² g/L) :

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period to reach equilibrium (typically 24 hours or more).

-

After agitation, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.[27]

-

The concentration of the substance in the clear aqueous phase is then quantified using a suitable analytical technique (e.g., chromatography, spectroscopy).

-

-

Column Elution Method (for solubilities < 10⁻² g/L) :

-

A solid support material is coated with an excess of the test substance and packed into a column.

-

Water is passed through the column at a slow, constant flow rate.[27]

-

Fractions of the eluate are collected, and their concentration is measured until a plateau is reached, indicating saturation. The solubility is determined from this plateau concentration.[27]

-

Octanol-Water Partition Coefficient (Kow) Determination

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is determined using methods like OECD Guideline 107 (Shake Flask Method) .[3][5][13]

-

Principle : The test substance is dissolved in a two-phase system of n-octanol and water. The ratio of the substance's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.[3]

-

Shake Flask Method (for log Kow between -2 and 4) :

-

A small amount of the test substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).

-

The two immiscible phases (n-octanol and water) are combined in a vessel at a known volume ratio.[5]

-

The vessel is shaken vigorously at a constant temperature until partitioning equilibrium is achieved.[28]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[28]

-

The concentration of the substance in both the n-octanol and water phases is determined using an appropriate analytical method.[5]

-

The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (log Kow).

-

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Vapor pressure - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping of the triazine binding site to a highly conserved region of the QB-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pennwest.edu [pennwest.edu]

- 11. oecd.org [oecd.org]

- 12. Effects of Atrazine, Cyanazine, and Procyazine on the Photochemical Reactions of Isolated Chloroplasts | Weed Science | Cambridge Core [cambridge.org]

- 13. oecd.org [oecd.org]

- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. byjus.com [byjus.com]

- 18. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 19. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 20. researchgate.net [researchgate.net]

- 21. search.library.brandeis.edu [search.library.brandeis.edu]

- 22. oecd.org [oecd.org]

- 23. epa.gov [epa.gov]

- 24. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

Atrazine: A Technical Guide to Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of atrazine (B1667683), a widely used herbicide, and its key derivatives. This document details the core chemical pathways, experimental protocols, and quantitative data to support research and development in agrochemicals and related fields.

Atrazine Synthesis Pathway

Atrazine is synthesized through a two-stage nucleophilic substitution reaction starting from cyanuric chloride. The process involves the sequential addition of ethylamine (B1201723) and isopropylamine (B41738) in an alkaline medium. This exothermic reaction is typically conducted in a two-phase system comprising water and an organic solvent, such as toluene (B28343) or methyl isobutyl ketone (MIBK), to control the reaction temperature and facilitate product separation.

The overall reaction is as follows:

Cyanuric Chloride + Ethylamine + Isopropylamine → Atrazine + 2 HCl

Sodium hydroxide (B78521) is commonly used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction, driving the equilibrium towards the product side.

Visualization of the Atrazine Synthesis Pathway

Caption: Atrazine Synthesis Pathway from Cyanuric Chloride.

Experimental Protocol for Atrazine Synthesis

This protocol is a synthesis of procedures described in various patents and scientific literature.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Ethylamine

-

Sodium hydroxide (25-30% aqueous solution)

-

Toluene (or MIBK)

-

Water

-

Cold salt for cooling jacket

Procedure:

-

Reaction Setup: Charge a reaction kettle with toluene. Initiate stirring and cool the reactor to approximately 10°C using a cooling jacket with cold salt.

-

Cyanuric Chloride Addition: Rapidly add cyanuric chloride to the cooled toluene and stir for 10-15 minutes.

-

First Substitution: Cool the mixture to -3°C to 0°C. Evenly add a pre-mixed solution of isopropylamine and water (or ethanol) over a period of 90-120 minutes, maintaining the temperature below 20°C.

-

First Neutralization: After the first substitution is complete, evenly add a 25-30% aqueous solution of sodium hydroxide over 50-70 minutes, ensuring the temperature remains below 30°C. Stir for an additional 20 minutes.

-

Second Substitution: Evenly add monoethylamine to the reaction mixture over 60-90 minutes, keeping the temperature below 45°C.

-

Second Neutralization and Reaction Completion: Add another portion of 25-30% aqueous sodium hydroxide solution over 35-50 minutes, allowing the temperature to rise to 55-70°C. Stir for 10 minutes to complete the reaction.

-

Work-up and Isolation: The resulting atrazine in the toluene solution can be washed with water. The product is then isolated by distillation of the solvent, followed by filtration and drying of the solid atrazine.

Quantitative Data for Atrazine Synthesis

| Parameter | Value | Reference |

| Yield | 96.3% - 98.5% | [1] |

| Purity | >97% | [2] |

| Reaction Time (Step 3) | 80 - 120 minutes | [1] |

| Temperature (Step 3) | < 20°C | [1] |

| Reaction Time (Step 4) | 50 - 70 minutes | [1] |

| Temperature (Step 4) | < 30°C | [1] |

| Reaction Time (Step 5) | 60 - 90 minutes | [1] |

| Temperature (Step 5) | < 45°C | [1] |

| Reaction Time (Step 6) | 30 - 50 minutes | [1] |

| Temperature (Step 6) | 50 - 70°C | [1] |

Synthesis of Atrazine Derivatives

Several derivatives of atrazine are of significant interest, either as herbicides themselves, as metabolites, or as by-products of the atrazine synthesis.

Hydroxyatrazine

Hydroxyatrazine is a primary degradation product of atrazine in the environment. Its synthesis can be achieved through the hydrolysis of atrazine.

Experimental Protocol for Hydroxyatrazine Synthesis:

A rapid method for the synthesis of hydroxyatrazine involves the reaction of atrazine with sodium thiosulfate (B1220275) at a pH ≤ 4 under room temperature.[3]

-

Reaction Setup: Dissolve atrazine in an appropriate solvent.

-

pH Adjustment: Adjust the pH of the solution to ≤ 4.

-

Thiosulfate Addition: Add a solution of sodium thiosulfate to the atrazine solution.

-

Reaction: The reaction proceeds rapidly at room temperature, yielding hydroxyatrazine.[3]

-

Isolation: The product can be isolated using standard extraction and purification techniques.

Ametryn and Prometryn (B1678245)

Ametryn and prometryn are s-triazine herbicides where the chlorine atom is replaced by a methylthio group.

Synthesis Pathway for Ametryn:

Ametryn can be synthesized by reacting 2-mercapto-4-ethylamino-6-isopropylamino-1,3,5-triazine with a methylating agent in the presence of sodium hydroxide.

Caption: Ametryn Synthesis Pathway.

Simazine (B1681756)

Simazine is another s-triazine herbicide, structurally similar to atrazine but with two ethylamino groups. Its synthesis follows a similar pathway to atrazine, using ethylamine in both substitution steps.

Atrazine Degradation Pathway

The microbial degradation of atrazine is a critical process in its environmental fate. The pathway involves a series of enzymatic reactions that ultimately lead to the mineralization of the s-triazine ring.

Visualization of the Atrazine Degradation Pathway

Caption: Atrazine Microbial Degradation Pathway.

This pathway is primarily carried out by bacteria such as Pseudomonas sp. ADP, which possess the necessary enzymes (AtzA, AtzB, AtzC, etc.) to break down the atrazine molecule.[4]

Analytical Methods and Purification

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of atrazine and its derivatives, both for monitoring reaction progress and for assessing the purity of the final product.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly used.

-

Detection: UV detection at 220 nm.

This method allows for the separation and quantification of atrazine, its degradation products like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), and by-products such as simazine and propazine.[5][6]

Purification

Purification of crude atrazine is essential to meet technical grade specifications, which typically require >96% purity. Common impurities include unreacted starting materials, intermediates, and by-products like simazine and propazine.

Purification Methods:

-

Recrystallization: The crude atrazine can be recrystallized from a suitable solvent to remove impurities.

-

Washing: Washing the crude product with water can help remove water-soluble impurities.

-

Adsorption: Activated carbon can be used to adsorb impurities from atrazine solutions.

Conclusion

This technical guide provides a detailed overview of the synthesis of atrazine and its derivatives, intended to be a valuable resource for researchers and professionals in the field. The provided experimental protocols and quantitative data offer a solid foundation for laboratory-scale synthesis and process optimization. The visualization of the synthesis and degradation pathways aids in understanding the core chemical transformations involved. Further research into optimizing reaction conditions, developing greener synthesis routes, and exploring the synthesis of novel derivatives remains an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Herbicide Atrazine Activates Endocrine Gene Networks via Non-Steroidal NR5A Nuclear Receptors in Fish and Mammalian Cells | PLOS One [journals.plos.org]

- 3. redalyc.org [redalyc.org]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Atrazine (B1667683) Uptake and Translocation in Weeds

Executive Summary

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide widely used for the pre- and post-emergence control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2][3] Its efficacy is fundamentally dependent on its absorption by the target weed, translocation to the site of action, and the plant's metabolic capacity to detoxify the compound. This technical guide provides a comprehensive overview of the mechanisms governing atrazine uptake and translocation in weeds, the biochemical pathways of its metabolism, and the experimental protocols used to study these processes. Understanding these core principles is critical for developing new herbicide strategies and managing the growing issue of herbicide resistance.

Atrazine Uptake in Weeds

Atrazine is absorbed by both the roots and leaves of plants, though root uptake is the primary pathway for soil-applied atrazine.[1][4] Foliar absorption can also occur, particularly when applied with adjuvants.[5]

-

Root Uptake: Atrazine present in the soil solution is absorbed by the roots and moves rapidly into the xylem, the plant's water-conducting tissue.[5] The process is largely passive and is influenced by the rate of water transpiration.[6][7] Factors such as soil moisture, temperature, and soil type significantly affect atrazine's availability for root absorption.[8][9]

-

Foliar Uptake: While it has some foliar activity, atrazine is often mixed with contact herbicides for more effective control of emerged weeds.[8] Its lipophilic nature allows it to cross cell membranes with relative ease.[2]

The uptake of atrazine can vary significantly between different plant species. Studies have shown that susceptible species like sorghum and sudangrass can absorb two to three times more atrazine than tolerant species like corn over the same period.[10]

Translocation within the Plant

Once absorbed, atrazine is primarily transported upward throughout the plant via the apoplastic pathway (through the xylem).[5] This movement is driven by the transpiration stream, which carries the herbicide from the roots to the shoots and leaves.[4][6]

-

Apoplastic Transport: Atrazine moves with water through the non-living parts of the plant, such as cell walls and intercellular spaces, eventually reaching the leaves.[5]

-

"Pseudo-apoplastic" Movement: Atrazine is lipophilic and can readily move between the xylem (apoplast) and the phloem (symplast).[2] Because the flow rate in the xylem is significantly faster than in the phloem, the net direction of movement is upwards with the water stream. This phenomenon is termed "pseudo-apoplastic" movement and explains why very little atrazine moves beyond the treated leaves in foliar applications.[2]

-

Accumulation: The herbicide tends to accumulate in areas of high transpiration, such as the growing points and margins of mature leaves, which is where the vascular bundles terminate.[1][2][5] This leads to the characteristic symptoms of wilting and drying, which may take 14 to 21 days to become visible.[8]

The workflow for studying atrazine movement typically involves applying a radiolabeled version of the herbicide and tracking its distribution throughout the plant over time.

Mode of Action and Metabolic Fate

Atrazine's herbicidal activity stems from its ability to inhibit photosynthesis.[4][8]

-

Mechanism of Action: Atrazine blocks electron transport in Photosystem II (PSII) by binding to the D1 quinone-binding protein in the chloroplast thylakoid membrane.[3][8] This inhibition halts ATP and NADPH production, leading to the formation of reactive oxygen species that cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]

The selectivity of atrazine depends on a plant's ability to metabolize the herbicide into non-phytotoxic compounds.

-

Metabolism in Tolerant vs. Susceptible Species: Tolerant plants, such as corn, rapidly detoxify atrazine through a three-phase process. Susceptible weeds lack or have very low activity of the enzymes required for this rapid detoxification.

-

Phase I (Hydroxylation): In tolerant species like corn, atrazine is first converted to non-toxic hydroxyatrazine.[11][12]

-

Phase II (Conjugation): The primary detoxification pathway involves conjugation with the tripeptide glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[13][14] This forms a non-toxic atrazine-GSH conjugate.

-

Phase III (Sequestration): The conjugate is further metabolized and sequestered into the vacuole.

-

Susceptible weeds metabolize atrazine much more slowly, primarily through N-dealkylation, which produces metabolites that are still partially phytotoxic.[12]

Mechanisms of Atrazine Resistance in Weeds

Globally, 66 weed species have been reported to be resistant to atrazine.[8] Resistance can arise from two primary mechanisms:

-

Target-Site Resistance (TSR): This is the most common mechanism. It involves a single nucleotide polymorphism in the chloroplast psbA gene, which codes for the D1 protein.[15][16] This mutation (typically a serine-to-glycine substitution at position 264) prevents atrazine from binding to its target site in PSII, rendering the plant highly resistant.[15][16] Interestingly, susceptible and resistant biotypes often absorb and metabolize atrazine at similar rates, with the key difference being the sensitivity of their chloroplasts.[15]

-

Non-Target-Site Resistance (NTSR) / Metabolic Resistance: This form of resistance is due to an enhanced ability of the weed to metabolize atrazine before it reaches its target site.[17] This is often conferred by increased activity of GST enzymes.[16][18][19] For example, atrazine-resistant Palmer amaranth (B1665344) has been shown to rapidly conjugate atrazine with glutathione at a rate at least 24 times faster than susceptible plants.[18] This mechanism is of significant concern as it can confer cross-resistance to herbicides with different modes of action.[17]

Quantitative Data on Atrazine Uptake and Translocation

The following tables summarize quantitative data from various studies, illustrating the differences in atrazine handling among various species.

Table 1: Atrazine Uptake and Concentration in Different Species

| Species | Plant Type | Atrazine Concentration in Plant (vs. Corn) | Key Finding | Reference |

|---|---|---|---|---|

| Corn (Zea mays) | Tolerant Crop | 1x (Baseline) | Low uptake compared to susceptible grasses. | [10] |

| Sorghum (Sorghum bicolor) | Susceptible Weed | 2-3x higher | Significantly higher atrazine concentration throughout a 5-week period. | [10] |

| Sudangrass (Sorghum sudanense) | Susceptible Weed | 2-3x higher | Similar high uptake and concentration as sorghum. |[10] |

Table 2: Translocation of Absorbed Atrazine to Shoots

| Species | Plant Type | % of Absorbed Atrazine Translocated to Shoot | Key Finding | Reference |

|---|---|---|---|---|

| Lettuce | Susceptible | > 60% | High proportion of absorbed herbicide is moved to the shoots. | [6] |

| Turnip | Susceptible | > 60% | Similar to lettuce, indicating efficient upward translocation. | [6] |

| Carrot | Tolerant | < 40% (Implied) | A high proportion of the herbicide is retained in the root system. | [6] |

| Parsnip | Tolerant | < 40% (Implied) | Similar to carrot, suggesting root fixation as a tolerance mechanism. |[6] |

Table 3: Metabolism of Atrazine in Susceptible vs. Resistant Plants

| Species | Susceptibility | Primary Metabolite | Relative Detoxification Rate | Reference |

|---|---|---|---|---|

| Corn (Zea mays) | Resistant | Hydroxyatrazine | Rapid | [12] |

| Sorghum (Sorghum bicolor) | Susceptible | Dealkylated Atrazine | Slow | [12] |

| Sudangrass (Sorghum sudanense) | Susceptible | Dealkylated Atrazine | Slow | [12] |

| Palmer amaranth (Amaranthus palmeri) | Resistant (Metabolic) | Atrazine-Glutathione Conjugate | >24x faster than susceptible | [18] |

| Oats / Soybeans | Susceptible | Undegraded Atrazine | Very Slow |[11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in herbicide science. The following protocols are synthesized from common practices in atrazine research.[20][21][22]

Plant Growth and Treatment

-

Plant Material: Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are germinated in a suitable medium such as sand, vermiculite, or a specified soil type.[5][23]

-

Growth Conditions: Seedlings are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 30°C day/25°C night).[5]

-

Herbicide Application:

-

Hydroponic/Solution Culture: For root uptake studies, seedlings are transferred to a nutrient solution (e.g., half-strength Hoagland solution) containing a known concentration of ¹⁴C-labeled atrazine (e.g., 0.5 ppmw).[5][12]

-

Soil Application: For studies mimicking field conditions, ¹⁴C-atrazine is incorporated into the soil at a specified rate (e.g., 1 lb/acre equivalent).[11]

-

Foliar Application: A specific volume of ¹⁴C-atrazine solution is applied to a designated leaf surface using a microsyringe.

-

Sample Collection and Processing

-

Harvesting: Plants are harvested at predetermined time intervals post-application (e.g., 4, 8, 12, 24 hours).[5]

-

Sectioning: Plants are carefully divided into roots, shoots, and leaves (and treated leaves, if applicable).[5]

-

Extraction: Plant tissues are homogenized and extracted with a suitable solvent, typically methanol (B129727) or an 80:20 methanol:water solution, to isolate atrazine and its metabolites.[11][24] This step is often repeated to ensure maximum recovery.

Analytical Techniques

-

Quantification of Total Radioactivity: The total amount of ¹⁴C absorbed and translocated is determined by liquid scintillation counting (LSC) of the solvent extracts and combusted tissue residues.

-

Metabolite Separation and Identification:

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for separating atrazine from its metabolites.[24][25][26] A C18 reverse-phase column is commonly used with a methanol/water gradient.[27] Detection can be achieved using a UV detector and a radiochromatographic detector in series to identify and quantify both the parent compound and its radiolabeled metabolites.[24]

-

Gas Chromatography (GC): GC coupled with detectors like flame ionization (FID), electron capture (ECD), or nitrogen-phosphorus (NPD) is also widely used for atrazine quantification.[25] GC-Mass Spectrometry (GC-MS) provides definitive identification.[25]

-

Thin-Layer Chromatography (TLC): TLC is a simpler method used to separate metabolites, which can then be scraped and quantified by LSC.[12]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and sensitive method for detecting atrazine in various samples, including plant tissues.[25]

-

References

- 1. Atrazine Fact Sheet [npic.orst.edu]

- 2. Herbicide Characteristics Important for Phloem Movement | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]

- 3. How Atrazine Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 4. croplife.org.au [croplife.org.au]

- 5. scialert.net [scialert.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The Effect of Urea on Atrazine Uptake from Soil | Weed Science | Cambridge Core [cambridge.org]

- 8. fbn.com [fbn.com]

- 9. journals.co.za [journals.co.za]

- 10. Atrazine Uptake by Sudangrass, Sorghum, and Corn | Weed Science | Cambridge Core [cambridge.org]

- 11. Metabolism of Atrazine by Susceptible and Resistant Plants | Weeds | Cambridge Core [cambridge.org]

- 12. Atrazine Translocation and Metabolism in Sudangrass, Sorghum, and Corn | Weed Science | Cambridge Core [cambridge.org]

- 13. Role of glutathione transferases in herbicide detoxification in weeds - Durham e-Theses [etheses.dur.ac.uk]

- 14. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]

- 15. Mechanism of Atrazine Resistance in Lambsquarters and Pigweed | Weed Science | Cambridge Core [cambridge.org]

- 16. Biochemical characterization of metabolism‐based atrazine resistance in Amaranthus tuberculatus and identification of an expressed GST associated with resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth (Amaranthus palmeri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uppersouthplatte.org [uppersouthplatte.org]

- 20. Apoplastic and Symplastic Pathways of Atrazine and Glyphosate Transport in Shoots of Seedling Sunflower - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoplastic and symplastic pathways of atrazine and glyphosate transport in shoots of seedling sunflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. conservancy.umn.edu [conservancy.umn.edu]

- 23. The Growth, physiological and biochemical response of foxtail millet to atrazine herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. pubs.usgs.gov [pubs.usgs.gov]

- 27. Adsorption mechanisms of atrazine isolated and mixed with glyphosate formulations in soil - PMC [pmc.ncbi.nlm.nih.gov]

Atrazine's Journey Through the Environment: A Technical Guide to its Fate and Transport

An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, degradation, and mobility of the herbicide atrazine (B1667683).

Atrazine, a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane, has been a subject of extensive environmental research due to its persistence and potential for off-site transport. This technical guide provides a comprehensive overview of the environmental fate and transport of atrazine, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways to support advanced research and risk assessment.

Atrazine: Physicochemical Properties and Environmental Persistence

Atrazine's environmental behavior is governed by its physicochemical properties, which influence its persistence and mobility. It is moderately soluble in water and does not bind strongly to most soil types, leading to a high potential for leaching into groundwater and transport via surface runoff into aquatic ecosystems.[1][2]

Quantitative Data on Atrazine Persistence

The persistence of atrazine in the environment is typically expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions.

| Environmental Compartment | Condition | Half-life (days) | Citation(s) |

| Soil | Aerobic, surface | 13 - 261 | [3] |

| Aerobic, surface (average) | 60 - 75 | [2] | |

| Anaerobic | 38 | [3] | |

| Forest and grassland soils | - | [3] | |

| Nonsterile agricultural soils | 25 - 40 | [3] | |

| Sterilized control soils | 37 - 134 | [3] | |

| Soil microcosm | 66 - 105 | [3] | |

| Water | With sunlight | 168 | [2] |

| Without oxygen | 578 | [2] | |

| Anaerobic, above soil | 86 | [4] | |

| Groundwater | 206 - 710 (estimated) | [5] | |

| Air | - | 14 hours (estimated) | [2] |

| Foliage | Living | ~13 | [2] |

| Leaf litter | 66 | [2] | |

| Turf | - | 5 - 9 | [2] |

Table 1: Half-life of Atrazine in Various Environmental Compartments. The persistence of atrazine is highly variable and influenced by factors such as microbial activity, sunlight, oxygen levels, and the specific characteristics of the soil or water.

Degradation of Atrazine: Biotic and Abiotic Pathways

Atrazine degradation in the environment occurs through a combination of microbial breakdown (biodegradation) and chemical processes (abiotic degradation), including hydrolysis and photolysis.

Microbial Degradation

The primary mechanism of atrazine degradation in soil and water is through the metabolic activity of microorganisms.[2] A key and well-studied pathway is the enzymatic degradation by bacteria, which can utilize atrazine as a source of nitrogen. This process involves a series of hydrolytic reactions that sequentially remove the ethylamino and isopropylamino side chains and the chlorine atom from the triazine ring.

The genes encoding the enzymes for the initial stages of atrazine degradation are often found on plasmids, facilitating their transfer between different bacterial species. The most well-characterized genes are atzA, atzB, and atzC, which encode for the enzymes atrazine chlorohydrolase, hydroxyatrazine ethylaminohydrolase, and N-isopropylammelide isopropylaminohydrolase, respectively.[6][7] Another gene, trzN, also encodes an atrazine chlorohydrolase.[8][9] The subsequent degradation of the triazine ring is carried out by enzymes encoded by the atzD, atzE, and atzF genes.

The expression of the atrazine degradation genes is subject to regulation. For instance, in Pseudomonas sp. ADP, the atzA, atzB, and atzC genes are constitutively expressed, while the atzDEF operon, responsible for cyanuric acid mineralization, is regulated by nitrogen availability and induced by cyanuric acid.[1][10][11]

Abiotic Degradation

Hydrolysis: Atrazine can undergo chemical hydrolysis, where the chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine. This process is influenced by pH, with faster rates occurring under acidic or alkaline conditions.[12][13] The presence of humic acids can also catalyze atrazine hydrolysis.[13]

Photolysis: In the presence of sunlight, atrazine can be degraded through photolysis. Direct photolysis occurs when atrazine itself absorbs light energy, while indirect photolysis involves other substances in the water, such as humic acids, that absorb light and produce reactive species that then degrade atrazine.[14][15] The quantum yield for direct photolysis of atrazine at 254 nm has been reported as 0.037 mol photon⁻¹.[14][16]

| Degradation Process | Condition | Rate Constant / Quantum Yield | Citation(s) |

| Hydrolysis | Distilled water | k = 1.055 x 10⁻³ /day | [13] |

| Leaching water from soil | k = 1.606 x 10⁻³ /day | [13] | |

| With humic acid | k = 2.431 x 10⁻³ /day | [13] | |

| With NH₄NO₃ | k = 1.498 x 10⁻³ /day | [13] | |

| Photolysis | Direct, at 254 nm | Quantum Yield = 0.037 mol photon⁻¹ | [14][16] |

| In clear solution | k = 0.02 - 0.08 min⁻¹ | [14][16] | |

| With humic acid (300 mg/L) | 10-fold increase in rate constant | [14][16] |

Table 2: Rate Constants and Quantum Yield for Atrazine Abiotic Degradation. The rates of hydrolysis and photolysis are dependent on various environmental factors, including pH, the presence of dissolved organic matter, and light intensity.

Atrazine Transport in the Environment

The movement of atrazine from its point of application is a significant concern for environmental contamination. Its transport is primarily dictated by its interaction with soil and its behavior in water.

Sorption and Mobility in Soil

Atrazine's mobility in soil is largely controlled by sorption processes, where it binds to soil particles. The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). Lower Kd and Koc values indicate weaker sorption and higher mobility.

| Soil Property | Effect on Sorption | Citation(s) |

| Organic Matter Content | Higher organic matter increases sorption. | [12] |

| Clay Content | Higher clay content generally increases sorption. | |

| pH | Lower pH can increase sorption. | [12][17] |

Table 3: Soil Properties Affecting Atrazine Sorption.

| Soil Type | Kd (L/kg) | Koc (L/kg) | Citation(s) |

| General | - | 100 | [5] |

| Australian Soils (31 samples) | 0.31 - 5.48 | 30 - 680 | [18] |

| - | - | 127 | [19] |

Table 4: Representative Sorption Coefficients for Atrazine. The variability in Kd and Koc values highlights the importance of site-specific assessments of atrazine mobility.

Transport to Water Bodies

Due to its relatively low sorption and moderate persistence, atrazine is frequently detected in both surface water and groundwater.[2] Runoff from agricultural fields is a major pathway for atrazine to enter rivers, streams, and lakes. Leaching through the soil profile is the primary mechanism for groundwater contamination. Factors that enhance runoff and leaching, such as heavy rainfall or irrigation shortly after application, increase the risk of water contamination.

Bioaccumulation and Bioconcentration

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, and bioconcentration is the uptake from water. Atrazine has a low potential for bioaccumulation in aquatic organisms.

Experimental Protocols

Accurate assessment of atrazine's environmental fate requires robust analytical methods. The following sections provide overviews of common experimental protocols.

Analysis of Atrazine in Soil Samples by GC-MS

1. Sample Preparation and Extraction:

-

Air-dry and sieve the soil sample.

-

Weigh 5 g of soil into a centrifuge tube.

-

Add 5 mL of water and 5 mL of water-saturated toluene (B28343).

-

Shake horizontally for 2 hours.

-

Centrifuge at 2,000 x g for 20 minutes.

-

Transfer 1 mL of the toluene phase for analysis.[20]

2. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: RTX-5 column (or equivalent).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Temperatures:

-

Injection port: 280 °C.

-

Detector: 280 °C.

-

Oven program: Initial 80 °C (hold 1 min), ramp at 30 °C/min to 250 °C (hold 1.5 min).[20]

-

-

Mass Spectrometry: Monitor characteristic ions for atrazine (e.g., m/z 200 and 215).[21]

References

- 1. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrazine Fact Sheet [npic.orst.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 6. The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of atrazine and ligninolytic enzyme production by basidiomycete strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrolysis kinetics of atrazine and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. journals.co.za [journals.co.za]

- 18. Prediction of atrazine sorption coefficients in soils using mid-infrared spectroscopy and partial least-squares analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. extension.umd.edu [extension.umd.edu]

- 20. ars.usda.gov [ars.usda.gov]

- 21. researchgate.net [researchgate.net]

Atrazine Soil Persistence and Half-Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Atrazine (B1667683) Soil Persistence

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its efficacy is closely linked to its persistence in the soil, which is defined by its half-life—the time it takes for 50% of the applied amount to degrade.[2] However, this persistence also raises environmental concerns, as atrazine can potentially leach into groundwater and contaminate surface water.[1] Understanding the factors that govern atrazine's fate in the soil is crucial for assessing its environmental risk and developing strategies for its effective and safe use. This guide provides a comprehensive overview of atrazine's soil persistence, half-life under various conditions, degradation pathways, and the experimental protocols used to study these phenomena.

Factors Influencing Atrazine Persistence in Soil

The persistence of atrazine in soil is not a fixed value but is influenced by a complex interplay of soil properties, environmental conditions, and microbial activity.

-

Soil Properties:

-

pH: Soil pH is a critical factor. Atrazine degradation is generally slower in neutral to slightly alkaline soils.[2] In acidic soils (pH below 7), atrazine can become protonated, increasing its adsorption to negatively charged soil colloids and making it more susceptible to chemical hydrolysis.[2]

-

Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to exhibit stronger adsorption of atrazine. This can reduce its bioavailability for microbial degradation and leaching, potentially increasing its persistence.

-

Soil Texture: Soil texture influences water movement and aeration, which in turn affect microbial activity and the transport of atrazine.

-

-

Environmental Conditions:

-

Temperature: Higher temperatures generally accelerate the degradation of atrazine by increasing the rates of both microbial metabolism and chemical reactions.[3] Consequently, atrazine tends to be more persistent in colder climates.[1]

-

Moisture: Soil moisture is essential for microbial activity. Optimal moisture conditions, typically near field capacity, promote the microbial degradation of atrazine. However, excessively dry or waterlogged (anaerobic) conditions can inhibit degradation.

-

-

Microbial Activity: The primary mechanism for atrazine degradation in most soils is microbial metabolism.[4] The presence of specific microbial populations capable of utilizing atrazine as a carbon and/or nitrogen source significantly reduces its persistence. Repeated applications of atrazine can lead to the enrichment of these microbial communities, resulting in enhanced or accelerated degradation.

Quantitative Analysis of Atrazine Half-Life in Soil

The half-life of atrazine in soil can vary widely, from a few days to several months or even years, depending on the combination of the factors mentioned above. The following table summarizes atrazine half-life data from various studies conducted under different soil and environmental conditions.

| Soil Type | pH | Temperature (°C) | Moisture Content | Organic Matter (%) | Half-Life (days) | Reference |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~60-75 (average) | [1] |

| Georgia Soil | 6.8 | Not Specified | Not Specified | Not Specified | 39 | [2] |

| Minnesota Soil | 7.9 | Not Specified | Not Specified | Not Specified | 261 | [2] |

| Agricultural Soils | Not Specified | Not Specified | Not Specified | Not Specified | 25-40 (nonsterile) | [5] |

| Agricultural Soils | Not Specified | Not Specified | Not Specified | Not Specified | 37-134 (sterilized) | [5] |

| Surface Soils | Not Specified | Not Specified | Not Specified | Not Specified | 3.4-43 | [5] |

| Subsurface Soils | Not Specified | Not Specified | Not Specified | Not Specified | 17-43 | [5] |

| Andisol Soil | Not Specified | 5 | Field Capacity | Not Specified | 46.9 | [3] |

| Andisol Soil | Not Specified | 25 | Field Capacity | Not Specified | 23.4 | [3] |

| Andisol Soil | Not Specified | 35 | Field Capacity | Not Specified | 19.2 | [3] |

| Field Study | Not Specified | Feb-Jul | Not Specified | Not Specified | 20 (average) | [6] |

| Soils with Atrazine History | Not Specified | 25 | Not Specified | Not Specified | ≤ 1.5 | [7] |

| Soils with No Atrazine History | Not Specified | 25 | Not Specified | Not Specified | > 8 | [7] |

Degradation Pathways of Atrazine in Soil

Atrazine degradation in soil proceeds through two primary routes: microbial degradation and chemical degradation.

Microbial Degradation

Microbial degradation is the most significant pathway for atrazine dissipation in the environment. Several bacteria have been identified that can mineralize atrazine, with Pseudomonas sp. strain ADP being one of the most extensively studied.[8][9][10][11]

-

Hydrolytic Dechlorination Pathway (Pseudomonas sp. strain ADP): This pathway involves a series of enzymatic reactions that sequentially break down the atrazine molecule.[4][8][12]

-

Dechlorination: The process is initiated by the enzyme atrazine chlorohydrolase, encoded by the atzA gene, which replaces the chlorine atom on the triazine ring with a hydroxyl group to form hydroxyatrazine.[4][11][12]

-

Deamination: Subsequently, two other enzymes, hydroxyatrazine ethylaminohydrolase (atzB) and N-isopropylammelide isopropylaminohydrolase (atzC), remove the ethylamino and isopropylamino side chains, respectively.[12]

-

Ring Cleavage: The resulting cyanuric acid is then further metabolized through ring cleavage by cyanuric acid amidohydrolase (atzD), biuret (B89757) hydrolase (atzE), and allophanate (B1242929) hydrolase (atzF), ultimately yielding ammonia (B1221849) and carbon dioxide.[13]

-

-

N-Dealkylation Pathway: Another microbial degradation pathway involves the removal of the ethyl or isopropyl groups from the amino side chains, leading to the formation of deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA).[14] These metabolites can then be further degraded.

Chemical Degradation (Hydrolysis)

Chemical hydrolysis of atrazine to hydroxyatrazine can also occur, particularly in soils with low pH.[15] This abiotic process is generally slower than microbial degradation under most environmental conditions.

Signaling Pathway Diagram (Graphviz)

Caption: Microbial degradation pathway of atrazine by Pseudomonas sp. strain ADP.

Experimental Protocols for Studying Atrazine Persistence

The study of atrazine persistence in soil typically involves laboratory incubation experiments or field studies.

Soil Sampling and Preparation

-

Soil Collection: Collect soil samples from the desired depth (e.g., 0-15 cm) from the study site.

-

Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to ensure homogeneity and remove large debris.

-

Characterization: Characterize the soil for key properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.

Laboratory Incubation Study

-

Soil Treatment: Place a known weight of the prepared soil (e.g., 50 g) into incubation vessels (e.g., glass jars).

-

Atrazine Application: Apply a standard solution of atrazine in a suitable solvent (e.g., water or acetone) to the soil to achieve the desired concentration. The solvent should be allowed to evaporate if necessary.

-

Moisture Adjustment: Adjust the soil moisture to a specific level, often a percentage of the soil's water-holding capacity (e.g., 75%).

-

Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate incubation vessels.

-

Extraction: Extract atrazine and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol:water mixture).

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of atrazine and its degradation products.

-

Data Analysis: Calculate the half-life of atrazine using first-order degradation kinetics.

Field Persistence Study

-

Plot Establishment: Establish experimental plots in the field with appropriate dimensions and replications.

-

Atrazine Application: Apply atrazine to the plots at the desired rate using calibrated spray equipment.

-

Soil Sampling: Collect soil cores from the plots at various time points after application.

-

Sample Processing and Analysis: Process and analyze the soil samples for atrazine residues as described in the laboratory incubation study.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A common technique for separating and quantifying atrazine and its metabolites in soil extracts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of atrazine and its degradation products.

Experimental Workflow Diagram (Graphviz)

Caption: General experimental workflow for a laboratory-based atrazine soil persistence study.

Conclusion

The persistence of atrazine in soil, as quantified by its half-life, is a highly variable parameter governed by a multitude of soil and environmental factors. Microbial degradation is the principal mechanism of atrazine dissipation, with well-characterized enzymatic pathways. A thorough understanding of these factors and pathways is essential for predicting the environmental fate of atrazine and for developing best management practices to mitigate potential risks associated with its use. The standardized experimental protocols outlined in this guide provide a framework for researchers to conduct robust studies on atrazine persistence in diverse soil systems.

References

- 1. Atrazine Fact Sheet [npic.orst.edu]

- 2. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Performance and Persistence of Atrazine | Weed Science | Cambridge Core [cambridge.org]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. File:Pathway Atrazine degradation.svg - Wikimedia Commons [commons.wikimedia.org]

- 13. pjoes.com [pjoes.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Atrazine Toxicology Profile in Mammals: An In-depth Technical Guide

Introduction

Atrazine (B1667683) (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide widely used in agriculture to control broadleaf and grassy weeds.[1] Its extensive use has led to its prevalence in the environment, particularly in water sources, raising concerns about its potential impact on mammalian health.[2][3] This document provides a comprehensive technical overview of the toxicological profile of atrazine in mammals, drawing from a wide range of experimental studies. It is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the mechanistic pathways of toxicity.

Acute Toxicity

Atrazine exhibits low acute toxicity in laboratory animals following oral exposure.[4] The primary effects of acute high-dose exposure include neurological signs such as muscle spasms and convulsions, as well as congestion of the heart, lungs, and kidneys.[1]

Data Presentation: Acute Oral Toxicity of Atrazine

| Species | Strain | Sex | LD50 (mg/kg) | Reference |

| Rat | Charles River (pregnant) | Female | 700 (resulted in 78% mortality, not a formal LD50) | Infurna et al. 1988[4] |

| Rat | Adult | Male | 1,471 | Ugazio et al. 1991b[4] |

| Rat | Adult | Female | 1,212 | Ugazio et al. 1991b[4] |

| Rat | Adult | Male | 737 | Gaines and Linder 1986[4] |

| Rat | Adult | Female | 672 | Gaines and Linder 1986[4] |

| Rat | Weanling | Male | 2,310 | Gaines and Linder 1986[4] |

Experimental Protocols: Acute Oral LD50 Study (Generalized)

A typical acute oral toxicity study follows established guidelines, such as those from the OECD or EPA.

-

Test Animals: Young, healthy adult rodents (e.g., Sprague-Dawley or Wistar rats), nulliparous and non-pregnant females. Animals are acclimated to laboratory conditions.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle, with access to standard laboratory diet and water ad libitum.

-

Dose Administration: Atrazine, typically dissolved in a vehicle like corn oil, is administered once by oral gavage to fasted animals. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals. A control group receives the vehicle only.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at specific intervals (e.g., 1, 4, 24 hours, and then daily for 14 days). Observations include changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

-

Endpoint: The primary endpoint is mortality over the 14-day observation period, from which the LD50 value is calculated using statistical methods like probit analysis.

-

Necropsy: All animals (decedents and survivors at termination) undergo a gross necropsy to identify any pathological changes in major organs and tissues.

Subchronic and Chronic Toxicity & Carcinogenicity

Repeat-dose exposure to atrazine in mammals has been shown to affect multiple organ systems, including the liver, kidneys, and heart, and can cause hematological and endocrine effects.[1][4]

Data Presentation: Selected Subchronic and Chronic Oral Toxicity Endpoints

| Species | Duration | Dose (mg/kg/day) | Effects Observed | NOAEL (mg/kg/day) | Reference |

| Rat (F344) | 2 years | 65 | Increased benign mammary tumors (males) | 0.5 | Pintér et al. 1990[4][5] |

| Rat | 12-24 months | 71 | Decreased erythrocytes, hemoglobin, hematocrit (females) | 35 | EPA 1984f, 1986, 1987d[4] |

| Dog | 52 weeks | 34 | Increased relative liver weight | 5 | EPA 1987f[4] |

| Pig | 19 days | 2 | Subacute glomerulitis, degeneration of proximal tubules | - | Ćurić et al.[4] |

Carcinogenicity Profile

The carcinogenic potential of atrazine has been studied extensively. A key finding is an increased incidence of mammary tumors, but specifically in female Sprague-Dawley (SD) rats.[5][6][7] This effect is not observed in other rat strains (e.g., Fischer-344) or in mice.[5][7] The proposed mode of action for these tumors involves atrazine's disruption of the hypothalamic-pituitary-gonadal (HPG) axis, leading to premature reproductive senescence and prolonged estrogen stimulation, a condition to which the SD rat is uniquely sensitive.[5] There is a consensus that this specific mode of action for mammary tumors is not relevant to humans.[5] Epidemiological studies have suggested weak associations between atrazine exposure and increased risks of non-Hodgkin's lymphoma, prostate, breast, and ovarian cancers, but the evidence is not conclusive.[4]

Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (Rodent)

This protocol is based on general principles for subchronic toxicity testing.[8]

-

Test Animals: Typically, at least 20 rodents per sex per group (e.g., Sprague-Dawley rats) are used.

-

Dose Administration: The test substance is administered daily, seven days a week, for 90 days. Administration is commonly via the diet, drinking water, or oral gavage. At least three dose levels (low, mid, high) and a concurrent control group are used.

-

Observations:

-

Clinical: Daily checks for signs of toxicity and mortality.

-

Body Weight & Food/Water Intake: Measured weekly.[8]

-

Ophthalmology: Examinations are performed prior to the study and at termination.

-

Hematology & Clinical Chemistry: Blood samples are collected at termination to assess parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy. Organ weights (e.g., liver, kidneys, adrenals, brain, gonads) are recorded.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Target organs identified in the high-dose group are then examined in lower-dose groups to establish a No-Observed-Adverse-Effect Level (NOAEL).[8]

-

Genotoxicity

The genotoxicity of atrazine has been evaluated in a wide range of in vitro and in vivo assays. The overall weight of evidence suggests that atrazine is unlikely to be genotoxic in vivo.[9] While some in vitro studies have reported positive findings for DNA damage or chromosomal aberrations, these are often inconsistent or occur at high concentrations that may induce cytotoxicity.[9][10] Studies on commercial formulations containing atrazine have shown a higher potential for DNA damage, suggesting that other components in the mixture, rather than atrazine itself, may be responsible.[10][11] High-weighted in vivo studies for chromosomal effects and dominant lethal tests have not shown a consistent signal for mutagenicity or chromosomal damage.[9]

Reproductive and Developmental Toxicity

The reproductive and endocrine systems are primary targets of atrazine toxicity in mammals.[12][13][14] Atrazine is a known endocrine-disrupting chemical (EDC) that primarily affects the hypothalamic-pituitary-gonadal (HPG) axis.[7][15]

Key Effects on the Female Reproductive System:

-

Disrupted Estrous Cyclicity: Exposure can lead to altered or prolonged estrous cycles in rats and pigs.[12][14]

-

Hormonal Imbalance: Atrazine can suppress the pre-ovulatory luteinizing hormone (LH) surge, a critical event for ovulation.[5][16] It can also alter levels of prolactin and other reproductive hormones.[15][17]

-

Delayed Puberty: Peripubertal exposure in female rats can delay the onset of puberty, as evidenced by delayed vaginal opening.[7][14]

-

Ovarian Effects: High-dose exposure can result in a loss of corpora lutea and an increase in atretic follicles.[7]

Key Effects on the Male Reproductive System:

-

Reduced Semen Quality: Some studies link atrazine exposure to reduced sperm counts and motility.[1][10]

-

Altered Testosterone (B1683101) Levels: The effect on testosterone can be variable depending on the dose and duration of exposure.[18]

Key Developmental Effects:

-

Gestational Exposure: At high, maternally toxic doses, atrazine can cause increased post-implantation loss, reduced litter size, and decreased pup weights in rats and rabbits.[13][19]

-

Delayed Sexual Maturation: Postnatal exposure can delay preputial separation in male rat offspring, an indicator of delayed puberty.[14]

Experimental Protocols: Two-Generation Reproductive Toxicity Study (Generalized)